molecular formula C19H17N5O2S B2563587 N-(1-(4-methoxyphenyl)ethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034543-52-5

N-(1-(4-methoxyphenyl)ethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2563587
CAS No.: 2034543-52-5
M. Wt: 379.44
InChI Key: NMQSWELPMRRHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-(4-methoxyphenyl)ethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine features a pyrimidine core substituted at position 4 with a secondary amine group linked to a 1-(4-methoxyphenyl)ethyl moiety. At position 5, a 1,2,4-oxadiazole ring is fused, bearing a thiophen-2-yl substituent.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-12(13-5-7-14(25-2)8-6-13)22-17-15(10-20-11-21-17)19-23-18(24-26-19)16-4-3-9-27-16/h3-12H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQSWELPMRRHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-methoxyphenyl)ethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure

The compound features a complex structure that integrates various pharmacophores:

  • Pyrimidine core : Known for its role in nucleic acid synthesis and as a scaffold in drug design.
  • 1,2,4-Oxadiazole ring : Associated with antimicrobial and anticancer properties.
  • Thiophene moiety : Often contributes to biological activity through electron-donating properties.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • A study by Dhumal et al. (2016) demonstrated that compounds with similar structural motifs effectively inhibited Mycobacterium bovis BCG, both in active and dormant states. The mechanism involves targeting the enoyl reductase enzyme critical for mycolic acid biosynthesis .
CompoundActivityMIC (µM)
1-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineAntimycobacterial4–8
N-Decyl derivativesAntimycobacterial8–16

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

  • Research highlighted that certain 1,2,4-oxadiazole derivatives induced apoptosis in cancer cell lines by activating caspase pathways. For example, compounds were shown to increase p53 expression levels and cleave caspase-3 in MCF-7 cells, leading to enhanced apoptotic activity .
CompoundCell LineIC50 (µM)
17aMCF-70.65
17bMCF-72.41

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : The activation of apoptotic pathways through caspase activation is a critical mechanism for its anticancer effects.
  • Antimycobacterial Action : The inhibition of fatty acid synthesis pathways in mycobacteria is crucial for its antimicrobial properties.

Case Studies

Several case studies have illustrated the efficacy of similar compounds:

  • Antitubercular Screening : A series of oxadiazole derivatives were screened against drug-resistant strains of Mycobacterium tuberculosis, showing promising results with MICs ranging from 4–16 µM .
  • Cancer Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., HeLa, CaCo-2) revealed that specific oxadiazole derivatives exhibited significant cytotoxicity without affecting normal cells at higher concentrations .

Scientific Research Applications

Anticancer Activity

Overview : The compound has shown promising results in preclinical studies as an anticancer agent. Its unique structure allows it to interact with various biological targets, potentially leading to cell death in cancerous cells.

Case Studies :

  • In vitro Studies : Research indicates that compounds similar to N-(1-(4-methoxyphenyl)ethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exhibit significant growth inhibition against several cancer cell lines. For instance, derivatives of oxadiazole have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different cancer types such as SNB-19 and OVCAR-8 .

Structure-Activity Relationship (SAR)

Chemical Properties :
The structure of this compound plays a crucial role in its biological activity. The presence of the methoxy group and the thiophene ring contributes to its lipophilicity and overall stability, enhancing its interaction with cellular targets.

Structural Feature Impact on Activity
Methoxy GroupIncreases lipophilicity
Thiophene RingEnhances binding affinity
Oxadiazole MoietyContributes to anticancer properties

Pharmacokinetics and ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is vital for its development as a therapeutic agent:

  • Absorption : Studies suggest good oral bioavailability due to favorable solubility characteristics.
  • Metabolism : The compound is likely metabolized by cytochrome P450 enzymes, which could influence its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Oxadiazole Frameworks

a) N-(3-Methylpyridin-2-yl)-3-(5-((Tetrahydro-2H-pyran-4-yl)Oxy)Pyridin-2-yl)-1,2,4-Oxadiazol-5-Amine ()
  • Structure : Contains a pyridine ring instead of pyrimidine, with a 1,2,4-oxadiazole substituent.
  • Key Differences : The absence of thiophene and the replacement of the 4-methoxyphenylethyl group with a tetrahydro-2H-pyran-4-yloxy moiety.
  • Activity : Designed as a macrofilaricidal agent, highlighting the role of oxadiazole in antiparasitic activity .
b) N-Phenyl-4-(Thiazol-5-yl)Pyrimidin-2-Amine Derivatives ()
  • Structure : Pyrimidine core with a thiazole substituent at position 4 and an aniline group at position 2.
  • Key Differences : Thiazole replaces oxadiazole, and substituent positions vary.
  • Activity : Potent Aurora kinase inhibitors (e.g., compound 18 with IC₅₀ values of 8.0–9.2 nM), demonstrating that para-substituents on the aniline ring (e.g., morpholine) enhance kinase binding .

Analogues with Thiophene Substituents

a) 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-yl)Pyrimidine ()
  • Structure: Pyrimidine with thiophene at position 6 and chlorophenoxy groups.
  • Key Differences : Lacks the oxadiazole and 4-methoxyphenylethylamine groups.
  • Activity : Structural studies emphasize the role of thiophene in π-π stacking interactions, which improve binding to biological targets like kinases .
b) N-(4-Carbamimidoylbenzyl)-2-(5-Chloro-3-(Cyclobutylamino)-2-Oxo-6-(Thiophen-3-yl)Pyrazin-1(2H)-yl)Acetamide ()
  • Structure : Pyrazine core with thiophene and carbamimidoylbenzyl groups.
  • Key Differences : Pyrazine instead of pyrimidine and acetamide side chain.
  • Activity : Anticancer activity linked to thiophene-mediated hydrophobic interactions .

Analogues with Methoxyphenyl Groups

a) N-(4-Methoxyphenyl)-6-Methyl-2-Phenyl-5-{[4-(Trifluoromethyl)Anilino]Methyl}Pyrimidin-4-Amine ()
  • Structure: Pyrimidine with a 4-methoxyphenyl group at position 4 and a trifluoromethylanilino side chain.
  • Key Differences : Oxadiazole and thiophene are absent.
  • Activity: Demonstrated immunomodulatory and antimicrobial effects, with the 4-methoxyphenyl group enhancing metabolic stability .
b) N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine ()
  • Structure: Pyrimidine with a 4-methoxyphenylaminomethyl group at position 4.
  • Crystallography : Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, influencing bioavailability .

Structure-Activity Relationship (SAR) Insights

Feature Impact on Activity Example Compounds
Oxadiazole Ring Enhances metabolic stability and hydrogen bonding with kinase ATP-binding pockets Target compound,
Thiophene Facilitates π-π interactions with hydrophobic residues in targets
4-Methoxyphenyl Improves solubility and reduces cytochrome P450-mediated oxidation
Pyrimidine Core Provides a planar scaffold for target binding All compounds

Q & A

Q. What are the key structural motifs in this compound, and how do they influence molecular interactions?

The compound features a pyrimidine core substituted with a 1,2,4-oxadiazole ring (linked to a thiophene group) and an N-(1-(4-methoxyphenyl)ethyl)amine moiety. The oxadiazole and thiophene groups enhance π-π stacking and hydrogen-bonding capabilities, critical for target binding. The methoxyphenyl ethyl chain may improve lipophilicity, affecting membrane permeability. Structural analogs show that dihedral angles between aromatic rings (e.g., pyrimidine and thiophene) influence conformational stability and intermolecular interactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles (e.g., intramolecular N–H⋯N hydrogen bonds observed in pyrimidine derivatives ).
  • NMR (1H/13C) identifies proton environments and substituent connectivity.
  • Mass spectrometry confirms molecular weight.
  • IR spectroscopy verifies functional groups (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹).

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

Key challenges include regioselective oxadiazole formation and avoiding byproducts. Methodological strategies:

  • Use microwave-assisted synthesis to accelerate cyclization steps (reduces reaction time from hours to minutes).
  • Employ Pd-catalyzed cross-coupling for thiophene introduction (improves regioselectivity vs. traditional methods).
  • Optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMSO/water mixtures) .

Q. How do conformational dynamics (e.g., intramolecular hydrogen bonding) affect stability and bioactivity?

Intramolecular N–H⋯N hydrogen bonds (observed in pyrimidine analogs) reduce rotational freedom, stabilizing bioactive conformations. For example, dihedral angles <15° between the pyrimidine and thiophene rings enhance planarity, promoting target binding. Conversely, angles >80° (e.g., methoxyphenyl groups) may limit solubility .

Q. How can discrepancies between computational predictions (e.g., docking) and experimental bioactivity data be resolved?

  • Re-evaluate force field parameters : Adjust partial charges for oxadiazole and thiophene to better model π interactions.
  • Solvent effects : Include explicit water molecules in MD simulations to account for hydration effects on binding.
  • Protonation states : Test multiple tautomers (e.g., oxadiazole vs. pyrimidine protonation) in docking studies .

Q. What structure-activity relationship (SAR) approaches are effective for optimizing bioactivity?

  • Substituent variation : Replace thiophene with furan (less electron-rich) to assess π-stacking requirements.
  • Chain length modulation : Shorten the ethyl linker to reduce steric hindrance or enhance rigidity.
  • Methoxy positioning : Compare 4-methoxy vs. 3-methoxy phenyl groups to evaluate steric/electronic effects. SAR tables for analogs (e.g., antimicrobial vs. anticancer activity) guide prioritization .

Q. What strategies enable selective functionalization of the pyrimidine core?

  • Directed ortho-metalation : Use directing groups (e.g., methoxy) to install substituents at specific positions.
  • Protecting groups : Temporarily block reactive amines during oxadiazole formation (e.g., Boc protection).
  • Cross-electrophile coupling : Pair halogenated pyrimidines with organozinc reagents for C–C bond formation .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate in buffers (pH 1–10) and monitor via HPLC.
  • Metabolite profiling : Use liver microsomes to identify oxidation/hydrolysis products (e.g., cleavage of oxadiazole).
  • Thermal analysis : DSC/TGA to determine melting points and decomposition thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.